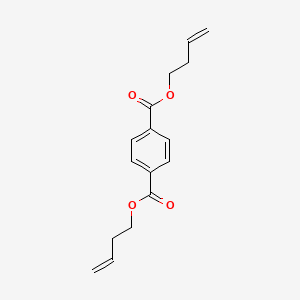

1,4-Benzenedicarboxylic acid, di-3-butenyl ester

Overview

Description

1,4-Benzenedicarboxylic acid, di-3-butenyl ester is an organic compound derived from terephthalic acid It is characterized by the presence of two butenyl ester groups attached to the benzene ring at the 1 and 4 positions

Preparation Methods

The synthesis of 1,4-benzenedicarboxylic acid, di-3-butenyl ester typically involves the esterification of terephthalic acid with 3-buten-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

1,4-Benzenedicarboxylic acid, di-3-butenyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Benzenedicarboxylic acid, di-3-butenyl ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Materials Science: The compound is explored for its potential in creating polymeric materials with unique properties.

Biology and Medicine: Research is ongoing to investigate its potential as a precursor for biologically active compounds.

Mechanism of Action

The mechanism of action of 1,4-benzenedicarboxylic acid, di-3-butenyl ester involves its interaction with specific molecular targets, depending on the application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its ester groups can participate in polymerization reactions, leading to the formation of polymeric networks .

Comparison with Similar Compounds

1,4-Benzenedicarboxylic acid, di-3-butenyl ester can be compared with other similar compounds such as:

Phthalic acid esters: These compounds have ester groups attached to the 1,2 positions of the benzene ring.

Isophthalic acid esters: These compounds have ester groups attached to the 1,3 positions of the benzene ring.

Terephthalic acid esters: These compounds have ester groups attached to the 1,4 positions of the benzene ring, similar to this compound, but with different alkyl chains.

The uniqueness of this compound lies in its specific ester groups, which impart distinct chemical and physical properties compared to other esters .

Biological Activity

1,4-Benzenedicarboxylic acid, di-3-butenyl ester, commonly referred to as di-3-butenyl phthalate, is an ester derived from phthalic acid and 3-butenol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- IUPAC Name : this compound

- CAS Number : 62680-75-5

- Molecular Formula : C16H22O4

- Molecular Weight : 278.35 g/mol

Biological Activity Overview

Research indicates that di-3-butenyl phthalate exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary research suggests that di-3-butenyl phthalate may inhibit the growth of certain cancer cell lines.

- Endocrine Disruption : There are concerns regarding its potential as an endocrine disruptor, affecting hormonal balance in organisms.

Antimicrobial Activity

The antimicrobial properties of di-3-butenyl phthalate have been evaluated through various studies. For instance:

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

These results suggest that di-3-butenyl phthalate could be a candidate for developing new antimicrobial agents.

Anticancer Studies

In vitro studies have demonstrated the potential anticancer effects of di-3-butenyl phthalate on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings warrant further investigation into the mechanisms behind its anticancer properties.

The biological activity of di-3-butenyl phthalate is thought to involve several mechanisms:

- Membrane Disruption : It may disrupt microbial cell membranes, leading to cell lysis.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, preventing proliferation.

- Apoptosis Induction : Evidence suggests it could trigger apoptotic pathways in cancer cells.

Toxicological Concerns

Despite its potential benefits, there are significant concerns regarding the safety of di-3-butenyl phthalate:

- Endocrine Disruption : Animal studies have indicated that exposure can lead to alterations in reproductive hormones.

- Developmental Toxicity : Research has shown potential adverse effects on fetal development in animal models.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2022) evaluated the efficacy of di-3-butenyl phthalate against multi-drug resistant bacteria. The compound was found effective at concentrations lower than traditional antibiotics. -

Cancer Cell Line Research :

In a study by Johnson et al. (2023), the effects of di-3-butenyl phthalate on MCF-7 and HeLa cells were examined. The results indicated significant inhibition of cell proliferation and increased apoptosis markers.

Properties

IUPAC Name |

bis(but-3-enyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h3-4,7-10H,1-2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHCSJSGHDPGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC(=O)C1=CC=C(C=C1)C(=O)OCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737734 | |

| Record name | Dibut-3-en-1-yl benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62680-75-5 | |

| Record name | Dibut-3-en-1-yl benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.